N-(furan-2-ylmethyl)-5-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-[(FURAN-2-YL)METHYL]-3-(3-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a furan ring, a methoxyphenyl group, and a pyrazole carboxamide moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-3-(3-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-3-(3-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-3-(3-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-3-(3-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth. The exact molecular targets and pathways depend on the specific application and are often elucidated through molecular docking studies and biochemical assays .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Shares the furan and carboxamide moieties but differs in the core structure.
3-(furan-2-yl)-1H-pyrazole-5-carboxamide: Similar pyrazole and furan components but lacks the methoxyphenyl group.
Uniqueness
N-[(FURAN-2-YL)METHYL]-3-(3-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the combination of its furan, methoxyphenyl, and pyrazole carboxamide groups, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H15N3O3 |
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Molecular Weight |
297.31 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C16H15N3O3/c1-21-12-5-2-4-11(8-12)14-9-15(19-18-14)16(20)17-10-13-6-3-7-22-13/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |
InChI Key |
ZVCHKLJISMWLSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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